molecular formula C15H17N3O3 B5888777 1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea

Cat. No.: B5888777
M. Wt: 287.31 g/mol
InChI Key: MANJRKBOIGFGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is an organic compound characterized by the presence of both phenyl and pyridinyl groups The compound’s structure includes two methoxy groups attached to the phenyl ring and a methyl group attached to the pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 2,5-dimethoxyaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)amine: Similar structure but with an amine group instead of a urea group.

    1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups with the urea moiety provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-4-7-14(16-9-10)18-15(19)17-12-8-11(20-2)5-6-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANJRKBOIGFGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.